molecular formula C12H14O2 B15070912 2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-63-9

2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15070912
CAS No.: 61995-63-9
M. Wt: 190.24 g/mol
InChI Key: LLSYTODMUIRKFN-UHFFFAOYSA-N
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Description

2,5,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a chroman-4-one core structure with three methyl groups attached at positions 2, 5, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 2,5,7-trimethylphenol can be condensed with ethyl acetoacetate under acidic conditions to yield 2,5,7-Trimethylchroman-4-one .

Industrial Production Methods: Industrial production of 2,5,7-Trimethylchroman-4-one may involve optimized versions of laboratory synthesis methods. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological and chemical properties .

Scientific Research Applications

2,5,7-Trimethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme inhibition and interaction with biological macromolecules.

    Medicine: This compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .

Comparison with Similar Compounds

Uniqueness: 2,5,7-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61995-63-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5,7-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3

InChI Key

LLSYTODMUIRKFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=C(C=C2O1)C)C

Origin of Product

United States

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